molecular formula C21H22N4O4 B2659334 3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione CAS No. 895841-20-0

3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione

Cat. No. B2659334
CAS RN: 895841-20-0
M. Wt: 394.431
InChI Key: XHUPCTFXPMLJRA-UHFFFAOYSA-N
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Description

The compound “3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione” is a key pharmacophore of several biologically active agents . It is composed of a methyl(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione moiety linked to a 2-methoxyphenyl unit via a piperazine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a novel compound with a similar structure was achieved in good yield via a three-step protocol . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using HRMS, IR, 1H, and 13C NMR experiments . The piperazine ring in these compounds has a chair conformation .


Chemical Reactions Analysis

The course of the aminomethylation reaction is evidenced by the lack of a signal for the proton at the N2 nitrogen atom of the 1,2,4-triazole ring .

Scientific Research Applications

Stability Under Stressful Conditions

  • Research Focus : Examining the stability of 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one under various stress conditions.
  • Findings : This compound demonstrated stability against UV radiation, high temperatures, and oxidants. However, it showed instability in hydrolytic conditions, particularly in alkaline environments like sodium hydroxide, leading to the breakdown of its amide group. These insights are crucial for developing regulatory documents for this pharmaceutical substance (Gendugov et al., 2021).

Antihypertensive and Antitumor Properties

  • Research Focus : The pharmacological effects of similar quinazoline derivatives on blood pressure and tumor growth.
  • Findings : Various studies have indicated that quinazoline derivatives exhibit significant antihypertensive action and potential as antitumor agents. Some derivatives were found to effectively reduce blood pressure and heart rate in hypertensive rats and displayed potent antiproliferative activities against various cancer cell lines, demonstrating their therapeutic potential (Tsai et al., 2001); (Li et al., 2020).

Corrosion Inhibition

  • Research Focus : The effectiveness of quinazolin-4(3H)-one derivatives as corrosion inhibitors for mild steel.
  • Findings : Piperazine-substituted quinazolin-4(3H)-one derivatives demonstrated excellent inhibition of mild steel corrosion in HCl environments. The research provides a basis for the development of new corrosion inhibitor platforms (Chen et al., 2021).

Antimicrobial and Antiviral Activities

  • Research Focus : Investigating the antimicrobial and antiviral properties of quinazoline derivatives.
  • Findings : Several quinazoline derivatives were evaluated for their antimicrobial activity against various bacteria and fungi. Some compounds exhibited significant antibacterial and antifungal activities, suggesting their potential use in combating infectious diseases (Vidule, 2011); (Gütschow et al., 1995).

Safety And Hazards

While specific safety and hazard data for this compound is not available, general safety measures for handling similar compounds include using personal protective equipment, avoiding dust formation, and avoiding breathing vapors, mist, or gas .

properties

IUPAC Name

3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-29-16-8-6-15(7-9-16)23-10-12-24(13-11-23)19(26)14-25-20(27)17-4-2-3-5-18(17)22-21(25)28/h2-9H,10-14H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUPCTFXPMLJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione

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